4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide 4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16335672
InChI: InChI=1S/C16H16N4O3/c1-23-13-4-2-3-11-14(13)19-8-12(15(11)21)16(22)18-6-5-10-7-17-9-20-10/h2-4,7-9H,5-6H2,1H3,(H,17,20)(H,18,22)(H,19,21)
SMILES:
Molecular Formula: C16H16N4O3
Molecular Weight: 312.32 g/mol

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC16335672

Molecular Formula: C16H16N4O3

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide -

Specification

Molecular Formula C16H16N4O3
Molecular Weight 312.32 g/mol
IUPAC Name N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C16H16N4O3/c1-23-13-4-2-3-11-14(13)19-8-12(15(11)21)16(22)18-6-5-10-7-17-9-20-10/h2-4,7-9H,5-6H2,1H3,(H,17,20)(H,18,22)(H,19,21)
Standard InChI Key WKMCLBYJYPENCE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCC3=CN=CN3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted at positions 3, 4, and 8. The 3-carboxamide group is linked to a 2-(1H-imidazol-4-yl)ethyl chain, while the 4-hydroxy and 8-methoxy groups contribute to its polarity and hydrogen-bonding capacity. This architecture is reminiscent of bioactive quinoline derivatives, such as 8-hydroxy-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-2-carboxamide, which exhibits a similar substitution pattern .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₇N₄O₄
Molecular Weight341.35 g/mol
IUPAC Name4-Hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-8-methoxyquinoline-3-carboxamide
Key Functional GroupsQuinoline core, hydroxy, methoxy, carboxamide, imidazole

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous quinoline-3-carboxamides provide insights:

  • ¹H NMR: Quinoline protons typically resonate at δ 7.5–8.9 ppm, while imidazole protons appear at δ 6.2–7.2 ppm. Methoxy groups (δ 3.8–4.0 ppm) and hydroxy protons (δ 12–14 ppm) are identifiable in DMSO-d₆ .

  • IR Spectroscopy: Stretching vibrations for amide (1650–1680 cm⁻¹), hydroxy (3200–3500 cm⁻¹), and methoxy (2850–3000 cm⁻¹) groups are expected.

Synthesis and Optimization

Synthetic Routes

The synthesis likely involves a multi-step approach:

  • Quinoline Core Formation: Skraup or Doebner-Miller synthesis using aniline derivatives and glycerol under acidic conditions.

  • Functionalization:

    • Methoxy Introduction: Electrophilic aromatic substitution at position 8 using methylating agents (e.g., CH₃I/K₂CO₃).

    • Hydroxy Group Installation: Selective oxidation or hydroxylation at position 4 .

  • Carboxamide Coupling: Reaction of 4-hydroxy-8-methoxyquinoline-3-carboxylic acid with 2-(1H-imidazol-4-yl)ethylamine using carbodiimide mediators (e.g., EDC/HOBt) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Quinoline FormationGlycerol, H₂SO₄, nitrobenzene, 180°CMicrowave-assisted cyclization
Methoxy SubstitutionCH₃I, K₂CO₃, DMF, 60°CPhase-transfer catalysis
Amide CouplingEDC, HOBt, DMF, rt, 24hNano-TiO₂ catalysis (enhanced regioselectivity)

Biological Activity and Mechanisms

Antimicrobial Activity

The 8-methoxy group could augment membrane permeability, as seen in fluoroquinolone antibiotics. Structural analogs like 8-hydroxy-N-(4-methoxyphenyl) derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 3: Hypothesized Biological Activities

ActivityProposed MechanismComparative IC₅₀/MIC
AnticancerCDK-5 inhibition, DNA intercalation~10–20 µM (estimated)
AntibacterialTopoisomerase II inhibition4–16 µg/mL (extrapolated from )
Anti-inflammatoryCOX-2 suppression via imidazole chelationNot yet quantified

Pharmacokinetic Considerations

Absorption and Distribution

The logP value (estimated at 1.8–2.2) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. Methoxy groups may reduce first-pass metabolism compared to hydroxylated analogs .

Metabolism and Excretion

Imidazole rings are susceptible to CYP450-mediated oxidation, potentially generating reactive metabolites. Glucuronidation of the 4-hydroxy group is likely, as observed in 8-hydroxyquinoline derivatives .

Industrial and Research Applications

Catalytic Uses

Imidazole-containing quinolines act as ligands in transition-metal catalysis. For instance, Pd(II) complexes of similar structures catalyze Suzuki-Miyaura couplings with turnover numbers >1,000.

Material Science

The planar quinoline core and conjugated imidazole system enable applications in organic semiconductors. Thin-film transistors incorporating analogous compounds exhibit hole mobilities of 0.1–0.3 cm²/V·s .

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